4-(Bromomethyl)nonane
Overview
Description
4-(Bromomethyl)nonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by a bromomethyl group attached to the fourth carbon of a nonane chain. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Scientific Research Applications
4-(Bromomethyl)nonane is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities and therapeutic applications.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
Target of Action
Brominated compounds like 4-(bromomethyl)nonane are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .
Mode of Action
This compound, as a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in this compound can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
It’s worth noting that brominated compounds like this compound are often used as intermediates in the synthesis of more complex organic molecules, which can participate in various biochemical pathways .
Pharmacokinetics
As a brominated compound, its bioavailability and pharmacokinetics would likely depend on the specific biological system and the chemical modifications it undergoes .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes. As an intermediate in organic synthesis, its primary role is to facilitate the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions are exceptionally mild and tolerant to various functional groups .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)nonane can be synthesized through several methods. One common approach involves the bromination of nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are typically used for elimination reactions.
Major Products:
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Comparison with Similar Compounds
4-(Chloromethyl)nonane: Similar to 4-(Bromomethyl)nonane but contains a chlorine atom instead of bromine.
4-(Iodomethyl)nonane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in substitution reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and leaving group ability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURUMLOCADGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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